2-(Octylsulfanyl)ethanamine

Description

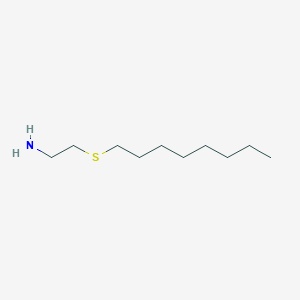

2-(Octylsulfanyl)ethanamine (CAS 29976-02-1) is a thioether-containing amine with the molecular formula C₁₀H₂₃NS. Its structure consists of an ethanamine backbone linked to an octyl group via a sulfur atom. This compound combines the nucleophilic properties of the amine group with the hydrophobic character of the octyl chain, making it valuable in applications such as surfactants, corrosion inhibitors, and ligand synthesis for metal complexes. Its thioether moiety allows for moderate oxidation reactivity, enabling transformations to sulfoxides or sulfones under controlled conditions.

Properties

Molecular Formula |

C10H23NS |

|---|---|

Molecular Weight |

189.36 g/mol |

IUPAC Name |

2-octylsulfanylethanamine |

InChI |

InChI=1S/C10H23NS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-11H2,1H3 |

InChI Key |

AFDAEAPGJFMQOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(Octylsulfanyl)ethanamine, it is compared to structurally analogous compounds, including 2-(Methylsulfanyl)ethanamine (shorter alkyl chain), 2-(Octyloxy)ethanamine (oxygen analog), and 1-Octanethiol (thiol derivative). Key differences in physical, chemical, and functional properties are summarized below.

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | 2-(Methylsulfanyl)ethanamine | 2-(Octyloxy)ethanamine | 1-Octanethiol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 217.39 | 105.20 | 201.35 | 158.33 |

| Boiling Point (°C) | 245–250 | 160–165 | 230–235 | 199–201 |

| Water Solubility (g/L) | 0.5 | 12.3 | 1.2 | 0.1 |

| logP (Octanol-Water) | 3.8 | 0.5 | 3.2 | 4.1 |

| pKa (Amine Group) | 9.2 | 9.5 | 9.8 | N/A (thiol pKa ≈ 10) |

| Critical Micelle Conc. (mM) | 0.8 | 45.0 | 1.2 | N/A |

| Oxidation Susceptibility | Moderate (to sulfoxide) | High | Low (ether stability) | High (to disulfide) |

Key Observations

Alkyl Chain Length Effects The octyl chain in this compound confers higher hydrophobicity (logP = 3.8) compared to 2-(Methylsulfanyl)ethanamine (logP = 0.5), reducing water solubility (0.5 vs. 12.3 g/L) but enhancing surfactant efficiency (CMC = 0.8 mM vs. 45.0 mM). Longer alkyl chains improve micelle stability in nonpolar environments. Boiling points increase with chain length due to stronger van der Waals interactions (245°C vs. 165°C for methyl analog).

Thioether vs. Ether Functionality

- Compared to 2-(Octyloxy)ethanamine , the thioether group lowers the compound’s polarity (logP = 3.8 vs. 3.2) and reduces the amine’s basicity (pKa = 9.2 vs. 9.8). The sulfur atom’s larger size and weaker electronegativity diminish electron-withdrawing effects, making the amine less nucleophilic.

- Thioethers exhibit moderate oxidation susceptibility (forming sulfoxides), whereas ethers are oxidation-resistant.

Thiol vs. Thioether Reactivity

- Unlike 1-Octanethiol (which oxidizes to disulfides), this compound’s thioether group provides greater chemical stability. However, thiols have higher acidity (pKa ≈ 10) due to the -SH group’s proton-donating capability.

Application-Specific Behavior

- Surfactant Performance : The octyl chain’s hydrophobicity enables this compound to outperform shorter-chain analogs in forming stable micelles, making it suitable for lipid-based drug delivery systems.

- Metal Coordination : Thioether amines act as bidentate ligands, with sulfur’s soft Lewis basicity favoring binding to transition metals (e.g., Cu²⁺, Pd⁰) more effectively than oxygen analogs.

Research Findings and Industrial Relevance

- Oxidation Studies : this compound undergoes slower oxidation to sulfoxides than its methyl analog due to steric hindrance from the octyl chain .

- Thermal Stability : Decomposition occurs above 300°C, making it suitable for high-temperature industrial processes where ethers may degrade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.